molecular formula C15H13N3O3 B11754967 8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione

8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione

Cat. No.: B11754967
M. Wt: 283.28 g/mol
InChI Key: RGYCDUMWEVRFGZ-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxybenzyl group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions can be adjusted based on the nature of the acyl group to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted pyrido[2,3-d]pyrimidines.

Mechanism of Action

The mechanism of action of 8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of PI3K and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxybenzyl group enhances its potential as a therapeutic agent by improving its interaction with molecular targets.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methyl]-3H-pyrido[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C15H13N3O3/c1-21-11-4-2-10(3-5-11)8-18-7-6-12(19)13-14(18)16-9-17-15(13)20/h2-7,9H,8H2,1H3,(H,16,17,20)

InChI Key

RGYCDUMWEVRFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=O)C3=C2N=CNC3=O

Origin of Product

United States

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